1-Bromo-4-chloro-2-(difluoromethyl)benzene
Overview
Description
1-Bromo-4-chloro-2-(difluoromethyl)benzene is a colorless liquid with the molecular formula C7H3BrClF2. It belongs to the class of halogenated benzenes, characterized by the presence of bromine, chlorine, and two fluorine atoms attached to the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(difluoromethyl)benzene involves the reaction of 1,2-bis(bromomethyl)benzene with chlorine gas and hydrogen fluoride in the presence of a catalyst. The reaction is carried out at high temperature and pressure in an autoclave. Industrial production methods typically follow similar synthetic routes but may involve additional steps to ensure purity and yield optimization.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo Suzuki coupling with 2-cyanoarylboronic esters to form biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the production of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Agrochemicals: It is used in the development of agrochemicals, such as pesticides and herbicides.
Antifungal Agents: The compound has shown potential as an antifungal agent.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-(difluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(difluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-fluorobenzene: This compound has a similar structure but contains only one fluorine atom.
4-Bromo-2-chloro-1-(difluoromethyl)benzene: This compound has a different substitution pattern on the benzene ring.
1-Bromo-4-(difluoromethyl)benzene: This compound lacks the chlorine atom present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(difluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFGGXBSYXJCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261859-82-8 | |
Record name | 1-bromo-4-chloro-2-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.